

# Hydroxysafflor Yellow A: A Comprehensive Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |  |  |
|----------------------|-------------------------|-----------|--|--|--|--|
| Compound Name:       | Hydroxysafflor yellow A |           |  |  |  |  |
| Cat. No.:            | B10762126               | Get Quote |  |  |  |  |

An In-depth Guide to the Pharmacology, Experimental Methodologies, and Core Signaling Pathways of a Promising Natural Compound

**Hydroxysafflor yellow A** (HSYA), a principal bioactive chalcone glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower, has garnered significant attention within the scientific community.[1][2] Renowned for its therapeutic potential across a spectrum of diseases, HSYA is a subject of extensive research in cardiovascular disorders, neuroprotection, oncology, and inflammatory conditions. This technical guide provides a detailed overview of HSYA, focusing on its pharmacological effects, quantitative data from key studies, detailed experimental protocols, and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

## **Physicochemical Properties and Stability**

HSYA is a water-soluble, orange-yellow powdery substance with the molecular formula  $C_{27}H_{32}O_{16}$ .[3] Its structure is characterized by a C-glycosylated cyclohexanonedienol moiety, which is unique to safflower.[3] However, HSYA is structurally unstable and susceptible to degradation under certain conditions. It degrades at high temperatures (above 60°C) and in solutions with extreme pH levels ( $\leq 3.0 \text{ or} > 7.0$ ).[4] The degradation of HSYA has been observed to follow first-order kinetics.[5] This instability, particularly in the presence of gastric acid, contributes to its low oral bioavailability.[3]



# **Pharmacological Effects: A Quantitative Overview**

HSYA exhibits a wide range of biological activities, which have been quantified in numerous preclinical studies. The following tables summarize key quantitative data on its anticancer, neuroprotective, cardioprotective, and pharmacokinetic properties.

Table 1: Anticancer Activity of Hydroxysafflor Yellow A

| Cell Line | Cancer<br>Type                             | Assay | IC50 (μM)                                        | Duration (h) | Reference |
|-----------|--------------------------------------------|-------|--------------------------------------------------|--------------|-----------|
| BGC-823   | Human<br>Gastric<br>Carcinoma              | MTT   | ~100                                             | 48           | [6]       |
| Jurkat    | T-cell Acute<br>Lymphoblasti<br>c Leukemia | MTT   | 99.08                                            | 24           | [6]       |
| Jurkat    | T-cell Acute<br>Lymphoblasti<br>c Leukemia | MTT   | 77.81                                            | 48           | [6]       |
| Jurkat    | T-cell Acute<br>Lymphoblasti<br>c Leukemia | MTT   | 59.05                                            | 72           | [6]       |
| HCT116    | Human<br>Colorectal<br>Carcinoma           | -     | 25, 50, 100<br>(effective<br>concentration<br>s) | -            | [7]       |
| A549      | Human Non-<br>small Cell<br>Lung Cancer    | -     | 5, 10, 20<br>(effective<br>concentration<br>s)   | 48           | [8]       |
| H1299     | Human Non-<br>small Cell<br>Lung Cancer    | -     | 5, 10, 20<br>(effective<br>concentration<br>s)   | 48           | [8]       |



**Table 2: Neuroprotective Effects of Hydroxysafflor** 

Yellow A in Animal Models

| Animal<br>Model            | Condition                                         | Dosage            | Administrat<br>ion Route     | Key<br>Findings                                                                                                                | Reference |
|----------------------------|---------------------------------------------------|-------------------|------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Wistar-Kyoto<br>(WKY) rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | 3.0, 6.0<br>mg/kg | Sublingual<br>vein injection | Significant reduction in neurological deficit scores and infarct area.                                                         | [9]       |
| Sprague-<br>Dawley rats    | MCAO/Reper<br>fusion                              | 2, 4, 8 mg/kg     | Tail vein<br>injection       | Dose-<br>dependent<br>decrease in<br>neurological<br>deficit scores.                                                           | [10]      |
| MCAO rats                  | MCAO                                              | 4, 8, 16<br>mg/kg | Carotid artery               | Dose- dependent recovery of neurological function and reduction in cerebral infarct volume within a 3-hour therapeutic window. | [11]      |

Table 3: Cardioprotective Effects of Hydroxysafflor Yellow A in Animal Models



| Animal<br>Model | Condition                                         | Dosage     | Administrat<br>ion Route | Key<br>Findings                                                                                                                                  | Reference |
|-----------------|---------------------------------------------------|------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rats            | Acute<br>Myocardial<br>Ischemia<br>(LAD ligation) | 4, 8 mg/kg | -                        | Reduction in myocardial infarction size; inhibition of increased CK-MB activity and MDA content; attenuation of decreased SOD and eNOS activity. |           |
| Mice            | Hindlimb<br>Ischemia                              | 6 mg/kg    | Tail vein<br>injection   | Increased recovery of perfusion and increased arteriole and capillary densities in ischemic muscles.                                             | [2]       |

**Table 4: Pharmacokinetic Parameters of Hydroxysafflor Yellow A** 



| Species               | Dosage         | Administration<br>Route | Key<br>Parameters                                                                                                                                          | Reference |
|-----------------------|----------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rats                  | 3-24 mg/kg     | Intravenous             | Linear pharmacokinetic s. Urinary excretion: 52.6 ± 17.9%; Fecal excretion: 8.4 ± 5.3%; Biliary excretion: 1.4 ± 1.0%. Plasma protein binding: 48.0-54.6%. | [12]      |
| Dogs                  | 6-24 mg/kg     | Intravenous             | Linear<br>pharmacokinetic<br>s.                                                                                                                            | [12]      |
| Healthy<br>Volunteers | 35, 70, 140 mg | Intravenous             | t <sub>1/2</sub> : 3.32 h; C <sub>max</sub> :<br>2.02 ± 0.18, 7.47<br>± 0.67, 14.48 ±<br>4.70 mg/L,<br>respectively.                                       | [13]      |
| Rats                  | -              | Oral                    | Bioavailability: 1.2%.                                                                                                                                     | [13]      |

# Core Signaling Pathways Modulated by Hydroxysafflor Yellow A

HSYA exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of HSYA in angiogenesis, cell survival and proliferation, and inflammation.





Click to download full resolution via product page

HSYA-mediated pro-angiogenic signaling pathways.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hydroxysafflor Yellow A Promotes Angiogenesis via the Angiopoietin 1/ Tie-2 Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and degradation of hydroxysafflor yellow A and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxysafflor yellow A inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARy/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Protective effect of hydroxysafflor yellow A on experimental cerebral ischemia in rats] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxysafflor Yellow A Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and excretion of hydroxysafflor yellow A, a potent neuroprotective agent from safflower, in rats and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Hydroxysafflor Yellow A: A Comprehensive Technical Review for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762126#hydroxysafflor-yellow-a-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com